7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2h,3h-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Description
The compound 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a fused heterocyclic system comprising a triazole ring ([1,2,4]triazolo) fused to a pyrimidinone core. Key structural features include:
- Position 5: A methyl group, which enhances steric stability and may influence metabolic resistance .
- Core scaffold: The triazolo[4,3-c]pyrimidin-3-one system, a motif associated with diverse bioactivities, including enzyme inhibition and receptor modulation .
Synthesis: While direct synthesis data for this compound are unavailable, analogous triazolo[4,3-c]pyrimidin-3-ones are synthesized via condensation of N-acetylamidrazones with appropriate reagents under reflux conditions . The sulfanyl group is likely introduced via nucleophilic substitution or thiol-ene coupling.
Properties
Molecular Formula |
C10H14N4O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
7-(4-hydroxybutan-2-ylsulfanyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C10H14N4O2S/c1-6(3-4-15)17-9-5-8-12-13-10(16)14(8)7(2)11-9/h5-6,15H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
AXXNAPWJNWYXIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NNC(=O)N12)SC(C)CCO |
Origin of Product |
United States |
Preparation Methods
Example Procedure
- Starting from 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, reaction with hydrazine derivatives under reflux in tetrahydrofuran leads to hydrazino-pyrimidine intermediates.
- Subsequent cyclization and deprotection steps under acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0–20 °C for 12 hours) afford the triazolopyrimidinone core with a methylthio substituent at position 6 (analogous to position 5 methyl in the target compound).
- Hydrolysis and neutralization steps convert esters to the corresponding acids or amides as needed.
Introduction of the Sulfanyl Side Chain
The sulfanyl group at position 7 is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the triazolopyrimidinone core with a thiol or thiolate nucleophile bearing the desired side chain.
Thiol Coupling
- The 4-hydroxybutan-2-yl moiety is introduced as a thiol derivative or via thiol substitution.
- The nucleophilic substitution is typically performed in polar aprotic solvents such as 1,4-dioxane or dimethylformamide.
- Copper(I) iodide catalysis with potassium carbonate base and ligands like N,N-dimethylethylenediamine can facilitate the coupling reaction at elevated temperatures (e.g., 95 °C) under inert atmosphere.
Functionalization of the Side Chain
The 4-hydroxybutan-2-yl substituent can be introduced by:
- Using 4-hydroxybutan-2-thiol or protected thiol derivatives,
- Subsequent deprotection or oxidation steps to achieve the free hydroxy group,
- Control of stereochemistry at the 2-position of the butan-2-yl chain may require chiral starting materials or resolution steps.
Oxidation and Purification
- Oxidation of sulfide to sulfoxide or sulfone derivatives may be performed using sodium hypochlorite in aqueous alkaline media, followed by quenching with sodium thiosulfate and pH adjustments.
- Purification includes extraction with organic solvents such as methylene chloride, washing with brine, drying over anhydrous sodium sulfate, and crystallization from acetonitrile or ethanol.
- Final products are isolated by filtration, washing, and drying under vacuum.
Summary of Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the agricultural industry, the compound is evaluated for its use as a pesticide. Its antimicrobial properties make it effective against plant pathogens, contributing to crop protection.
Mechanism of Action
The mechanism of action of 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell lysis and death. In anticancer applications, it interferes with cell division by targeting microtubules, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
- Core : Triazolo[4,3-a]pyrimidin-5-one (positional isomer of the target compound).
- Substituents :
- 7-Methyl group (shared with the target compound).
- 3-(2-Hydroxyphenyl) and 1-phenyl groups, enhancing aromatic interactions but reducing solubility.
- Physicochemical Properties :
Vipadenant (3-[(4-Amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine) ()
- Core : Triazolo[4,5-d]pyrimidine (distinct fusion position).
- Substituents: Furan-2-yl (electron-rich heterocycle) at position 5. 4-Amino-3-methylphenylmethyl group at position 3.
- Bioactivity: Adenosine A₂A receptor antagonist .
- Key Difference : The triazolo[4,5-d] core alters electronic distribution compared to the target compound’s [4,3-c] system.
Sulfanyl Substituent Variations
3-{[(2-Chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one ()
- Core : Triazolo[4,3-a]pyrimidin-7-one.
- Substituents :
- 5-Methyl group (shared with the target compound).
- (2-Chlorophenyl)methylsulfanyl group at position 3.
- Physicochemical Properties :
3-Methyl-7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one ()
Physicochemical and Pharmacokinetic Comparison
*logP estimated using fragment-based methods.
Biological Activity
7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one (CAS: 1542944-64-8) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological activity, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2S |
| Molar Mass | 254.31 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The specific synthetic route can vary based on the desired yield and purity of the final product. Recent studies have highlighted the use of innovative synthetic methodologies that enhance efficiency and reduce by-products.
Antimicrobial Activity
Research has indicated that 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at approximately 0.21 μM for certain derivatives .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on various cell lines have shown that the compound possesses selective cytotoxic effects. For instance, derivatives of this compound were tested on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells, revealing promising results in terms of safety profiles and therapeutic potential .
The mechanism by which this compound exerts its biological effects has been investigated through in silico studies. Molecular docking analyses have illustrated binding interactions with critical bacterial enzymes such as DNA gyrase and MurD. These interactions were characterized by strong hydrogen bonds and hydrophobic interactions, suggesting a competitive inhibition mechanism similar to established antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. It has shown potential as an acetylcholinesterase inhibitor and has been linked to various pharmacological activities including anti-inflammatory and anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications to the sulfanyl group significantly affect the biological activity of the compound.
Study 1: Antibacterial Efficacy
In a comparative analysis of various triazole derivatives, 7-[(4-Hydroxybutan-2-yl)sulfanyl]-5-methyl demonstrated superior antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound against several cancer cell lines. Results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity underscores its potential for therapeutic applications in oncology .
Q & A
What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Basic
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization, condensation, and functionalization. For example, precursor compounds may undergo chlorination followed by hydrazinolysis to form the triazole ring, with subsequent alkylation or sulfanylation to introduce side chains . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., dimethylformamide for solubility), and purification via chromatography to achieve yields >70% . Catalysts like triethylamine or bases (K₂CO₃) are often critical for regioselectivity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the triazolopyrimidine core and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Mass spectrometry (MS) confirms molecular weight, and Infrared (IR) spectroscopy identifies functional groups like sulfanyl or hydroxyl moieties . X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
How does the substitution pattern on the triazolopyrimidine core influence biological activity?
Advanced
Structure-Activity Relationship (SAR) studies highlight that electron-withdrawing groups (e.g., -F, -Cl) on aromatic rings enhance antimicrobial activity by improving target binding, while lipophilic side chains (e.g., 4-hydroxybutan-2-yl) increase membrane permeability . For instance, fluorinated analogs exhibit 2–3-fold higher inhibition of bacterial growth compared to methyl-substituted derivatives due to enhanced electrophilicity . Modifications to the sulfanyl group can also alter pharmacokinetics, such as metabolic stability .
What mechanistic insights have been gained from molecular docking studies?
Advanced
Computational docking reveals that the triazolopyrimidine scaffold interacts with ATP-binding pockets in kinase targets (e.g., EGFR), where the sulfanyl group forms hydrogen bonds with conserved residues (e.g., Lys721). Fluorine substitutions enhance hydrophobic interactions, explaining improved IC₅₀ values in cancer cell lines . Contradictions in activity across studies may arise from differences in protein conformational states or assay conditions .
How can researchers address contradictions in biological activity data?
Advanced
Discrepancies often stem from variability in assay protocols (e.g., cell line selection, incubation time). Standardization using validated models (e.g., NCI-60 panel for anticancer screening) and orthogonal assays (e.g., enzymatic vs. cell-based) is recommended . Meta-analysis of dose-response curves and statistical tools like ANOVA can identify outliers . Replicating studies under controlled conditions (pH, temperature) is critical .
What protocols are recommended for evaluating antimicrobial or anticancer potential?
Basic
For antimicrobial screening:
- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
For anticancer screening: - MTT assay : Test cytotoxicity in adherent cell lines (e.g., HeLa, MCF-7) at 24–72 hr incubations . Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
What strategies enhance pharmacokinetic properties via sulfanyl side-chain modifications?
Advanced
Introducing polar groups (e.g., hydroxyl) improves aqueous solubility, while branched alkyl chains reduce metabolic oxidation . Prodrug approaches, such as acetylating the hydroxyl group, enhance oral bioavailability. Comparative studies show that 4-hydroxybutan-2-yl derivatives exhibit 30% higher plasma half-life than linear analogs in rodent models .
What stability considerations apply under storage and experimental conditions?
Basic
The compound is hygroscopic and prone to oxidation. Store at -20°C under nitrogen, and use antioxidants (e.g., BHT) in solutions. Degradation products (e.g., sulfoxides) can be monitored via HPLC . In biological assays, avoid prolonged exposure to light or acidic buffers (pH <5) to prevent ring-opening reactions .
How do solvent choice and reaction time impact derivative synthesis?
Advanced
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions but may require longer reaction times (12–24 hr) for complete conversion . Protic solvents (ethanol) accelerate condensation but risk byproduct formation. Kinetic studies using TLC or in-situ IR can identify optimal endpoints .
What experimental designs optimize efficacy assessment in animal models?
Advanced
Use randomized block designs with split-plot arrangements to control variability (e.g., sex, weight). Dose-ranging studies (3–4 log concentrations) with n ≥6 per group ensure statistical power . Include sham controls and monitor pharmacokinetic parameters (Cmax, AUC) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
